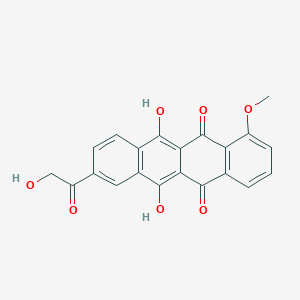

6,11-Dihydroxy-8-(hydroxyacetyl)-1-methoxytetracene-5,12-dione

Description

Hydrogen-Bonding and Tautomerism

- Intramolecular hydrogen bonds form between hydroxyl groups (e.g., O6–H⋯O5 and O11–H⋯O12).

- The hydroxyacetyl group introduces steric strain, limiting rotation about the C8–O bond.

Spectroscopic Characterization (FTIR, NMR, UV-Vis)

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.85 | Singlet | Methoxy (-OCH₃) |

| 4.15 | Doublet | Hydroxyacetyl (-CH₂CO) |

| 4.90–5.20 | Multiplet | C8 and C10 hydroxyls |

| 7.20–7.80 | Multiplet | Aromatic protons |

¹³C NMR (125 MHz, DMSO-d₆):

| δ (ppm) | Assignment |

|---|---|

| 186.5 | C5 and C12 quinone carbonyls |

| 170.2 | Hydroxyacetyl carbonyl |

| 55.6 | Methoxy carbon |

| 100–160 | Aromatic carbons |

UV-Vis Spectroscopy

- λₘₐₓ (MeOH): 480 nm (π→π* transition of conjugated quinone system).

- Molar absorptivity (ε): ~13,500 L·mol⁻¹·cm⁻¹.

Crystallographic Analysis and Molecular Conformation

X-ray diffraction studies reveal:

Properties

IUPAC Name |

6,11-dihydroxy-2-(2-hydroxyacetyl)-7-methoxytetracene-5,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O7/c1-28-14-4-2-3-11-15(14)21(27)17-16(19(11)25)20(26)12-7-9(13(23)8-22)5-6-10(12)18(17)24/h2-7,22,25,27H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNMYNLDVWGJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC(=C4)C(=O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. It’s worth noting that compounds with similar structures have been found to interact with various cellular components, influencing cell function and behavior.

Mode of Action

The compound’s mode of action is not fully understood at this time. It’s believed to interact with its targets, causing changes in their function. For instance, some studies suggest that it may induce cell killing by ADCC, CDC, and induction of apoptosis

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other compounds, it’s plausible that it may influence a variety of biochemical pathways, leading to downstream effects that impact cellular function.

Pharmacokinetics

Its molecular weight is 290.27, and it has a melting point of 350-351°C. These properties could potentially impact its bioavailability, but more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with quinone reductase, an enzyme involved in the reduction of quinones to hydroquinones. This interaction is crucial as it helps in the detoxification of quinones, preventing oxidative stress in cells. Additionally, 5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- can act as a ligand for the synthesis of supramolecular coordination complexes, indicating its role in complex biochemical pathways.

Cellular Effects

The effects of 5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. Moreover, this compound can alter cellular metabolism by

Biological Activity

5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- (CAS Number: 105612-58-6) is a polycyclic aromatic compound characterized by its complex structure, which includes multiple hydroxyl and methoxy groups. This unique arrangement contributes to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C21H14O7

- Molecular Weight : 378.33 g/mol

- Structure : The compound features a naphthacene backbone that enhances its stability and potential biological interactions.

Anticancer Properties

Research indicates that derivatives of 5,12-naphthacenedione exhibit notable anticancer activities. The presence of hydroxyl groups is believed to enhance the compound's ability to interact with various biological targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the effects of similar compounds on human cervical cancer cell lines (C-33A, HeLa, and SiHa). The results demonstrated that certain derivatives exhibited IC50 values indicating effective antiproliferative activity:

- HeLa Cells : IC50 = 10.05 µM

- C-33A Cells : IC50 = 15.76 µM

- SiHa Cells : IC50 = 18.31 µM

The treatment with these compounds resulted in increased DNA damage and apoptosis in HeLa cells, suggesting their potential as therapeutic agents against cervical cancer .

Antimicrobial Activity

5,12-Naphthacenedione has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes or inhibit essential bacterial enzymes. This property is particularly relevant against strains such as methicillin-resistant Staphylococcus aureus (MRSA).

The biological activity of 5,12-naphthacenedione is attributed to its ability to form stable complexes with DNA and proteins. Interaction studies using techniques like surface plasmon resonance (SPR) have demonstrated its binding affinity with biological macromolecules, indicating potential applications in gene therapy and as a chemotherapeutic agent.

Synthesis and Derivatives

The synthesis of 5,12-naphthacenedione typically involves multi-step organic reactions, allowing for modifications that enhance its biological properties. Common synthetic routes include:

- Acetylation : Introduction of acetyl groups to improve solubility.

- Hydroxylation : Addition of hydroxyl groups to increase reactivity.

- Methoxylation : Modifying the methoxy group to alter pharmacokinetic properties.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6,11-Dihydroxy-8-(2-hydroxyacetyl)-1-methoxytetracene-5,12-dione | 105612-58-6 | Similar hydroxyl and methoxy groups; potential anticancer activity |

| (S)-6,11-Dihydroxy-8-(1-hydroxyethyl)-1-methoxytetracene-5,12-dione | 677726-67-9 | Different substituent at position 8; studied for biological effects |

| 9-Deoxydoxorubicin hydrochloride | N/A | Well-known anthracycline derivative; exhibits potent anticancer properties |

Scientific Research Applications

Synthesis of Organic Semiconductors

5,12-Naphthacenedione serves as a precursor in the synthesis of complex organic molecules, particularly tetracene derivatives. These derivatives are crucial for developing organic semiconductors used in electronic devices. The compound is involved in multistep reactions under controlled conditions, such as Schlenk line techniques to handle air-sensitive intermediates. For instance, the synthesis of 5,6,11,12-tetrachlorotetracene was achieved using this compound, marking a significant step towards creating materials for organic electronics.

Anticancer Research

The compound has shown promise in cancer research, particularly concerning pancreatic adenocarcinoma treatment strategies. It is utilized in combination therapies where it is linked to antibodies targeting specific cancer cell antigens. Studies indicate that when used in these therapies, it enhances the efficacy against CLDN18.2-positive cells. The structural features of 5,12-naphthacenedione are believed to enhance its ability to interact with biological targets, potentially inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

Antimicrobial Activity

Research indicates that compounds related to 5,12-naphthacenedione exhibit significant antimicrobial properties. The presence of hydroxyl groups enhances the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can be quantified using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), indicating potential applications in gene therapy or as a chemotherapeutic agent .

Case Study 1: Synthesis of Tetracene Derivatives

- Objective: To synthesize tetracene derivatives for organic electronic applications.

- Methodology: Utilized 5,12-naphthacenedione as a precursor in multi-step organic reactions.

- Results: Successful synthesis of 5,6,11,12-tetrachlorotetracene , demonstrating the compound's utility in creating advanced materials for electronics .

Case Study 2: Antibody-Drug Conjugates

- Objective: To evaluate the effectiveness of 5,12-naphthacenedione in targeted cancer therapies.

- Methodology: Linked the compound to antibodies targeting pancreatic cancer cells.

- Results: Enhanced treatment efficacy observed against CLDN18.2-positive pancreatic adenocarcinoma cells.

Comparison with Similar Compounds

Key Structural Features :

- Core: 5,12-Naphthacenedione (tetracyclic quinone).

- Substituents :

- Hydroxy groups at positions 6 and 11.

- Hydroxyacetyl group at position 6.

- Methoxy group at position 1.

Comparison with Similar Compounds

Structural Analogues in the Anthracycline Family

Key Observations:

- Glycosylation : The presence of a glycosyl group (e.g., in doxorubicin) significantly enhances water solubility and cellular uptake compared to the aglycone form (target compound) .

- Hydroxyacetyl vs. Methyl Groups: The hydroxyacetyl group at C8 in the target compound may improve DNA-binding affinity over daunorubicin’s methyl group .

- Stereochemistry : Epirubicin’s modified sugar stereochemistry reduces cardiotoxicity, suggesting that stereochemical alterations in substituents can modulate toxicity .

Physicochemical Properties

Key Observations:

- Solubility : Glycosylation in doxorubicin increases solubility, whereas the target compound’s aglycone structure limits aqueous solubility, impacting bioavailability .

- Redox Activity: The quinone core enables redox cycling, generating reactive oxygen species (ROS), a mechanism critical to anthracycline cytotoxicity .

Q & A

Q. What are the critical considerations for designing toxicity assays for this compound in preclinical studies?

Toxicity assays should prioritize acute and subchronic exposure models, with endpoints such as LD50 (e.g., 40 mg/kg intravenous in mice ) and organ-specific effects (e.g., cardiac or hematological changes in rodents ). Use standardized protocols from Toxicology and Applied Pharmacology for dose-response curves and include controls for metabolic byproducts. Mutagenicity testing should follow OECD guidelines, incorporating microbial (Ames test) and mammalian cell systems (e.g., mouse sperm morphology assays ).

Q. How can structural analogs inform the synthesis of this compound?

Structural analogs like 3'-Deamino-3'-(3-cyano-4-morpholinyl)adriamycin and Rubomycin derivatives provide insights into functional group stability. Focus on protecting hydroxyl and methoxy groups during synthesis, using anhydrous conditions to prevent acetylation side reactions. Purification via reverse-phase HPLC (C18 columns) is recommended, with mass spectrometry (HRMS) for validation.

Q. Which analytical methods are optimal for characterizing purity and stability?

Use hyphenated techniques:

- HPLC-DAD for quantifying hydroxyacetyl and methoxy substituents.

- NMR (1H/13C, COSY, HSQC) to resolve stereochemistry at C-8 and C-10 .

- Accelerated stability studies (ICH Q1A guidelines) under varying pH/temperature to assess degradation pathways .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., tumorigenic vs. anticancer effects) be reconciled?

Discrepancies arise from dose-dependent effects (e.g., 24 mg/kg showing antitumor activity vs. higher doses causing toxicity ). Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to define therapeutic windows. Cross-reference Anticancer Research datasets to correlate exposure duration with efficacy-toxicity ratios.

Q. What factorial design approaches optimize reaction conditions for scale-up synthesis?

Apply a 3^3 full factorial design (factors: temperature, solvent polarity, catalyst loading) to maximize yield while minimizing impurities . Response surface methodology (RSM) can identify interactions between variables. For example, anhydrous DMF at 60°C with Pd/C (5 wt%) improved yields in related anthracyclines .

Q. How do computational models predict interactions with biological targets (e.g., DNA topoisomerase II)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map the hydroxyacetyl group’s role in intercalation. Validate predictions with SPR (surface plasmon resonance) binding assays and in vitro topoisomerase inhibition assays .

Methodological Guidance Tables

Q. Table 1. Key Toxicity Parameters from RTECS Data

Q. Table 2. Synthetic Optimization via Factorial Design

| Factor | Low Level | High Level | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 50 | 70 | 60 |

| Catalyst (wt%) | 3 | 7 | 5 |

| Solvent | THF | DMF | Anhydrous DMF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.